N,1-Dimethyl-1H-imidazo[4,5-c]pyridin-4-amine
Description
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
N,1-dimethylimidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C8H10N4/c1-9-8-7-6(3-4-10-8)12(2)5-11-7/h3-5H,1-2H3,(H,9,10) |
InChI Key |
FSGNQVFOEZSULH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC2=C1N=CN2C |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
- Principle: Condensation of 3,4-diaminopyridine or related diamines with aldehydes or carboxylic acid derivatives to form imine or amide intermediates, followed by cyclization to the imidazo ring.
- Typical Conditions: Reflux in methanol or other protic solvents with acid or Lewis acid catalysis.
- Advantages: Straightforward approach, often high yield, and relatively mild conditions.
- Example: The reaction of 3,4-diaminopyridine with substituted aromatic aldehydes in the presence of zinc triflate catalyst in methanol at reflux temperature yields 2-substituted imidazo[4,5-c]pyridine derivatives efficiently with good yields.
Multicomponent Reactions (MCRs)
- Principle: One-pot assembly of the imidazo[4,5-c]pyridine scaffold from three or more components such as diamines, aldehydes, and isocyanides or other reagents.
- Advantages: Atom economy, operational simplicity, and potential for structural diversity.
- Example: Zinc triflate-catalyzed MCRs using 3,4-diaminopyridine and substituted aldehydes have been demonstrated to efficiently produce substituted imidazo[4,5-c]pyridines in good yields under mild conditions.
Cyclization via Palladium or Copper Catalysis
- Principle: Pd- or Cu-catalyzed regioselective amidation or cross-coupling reactions on halogenated pyridine derivatives followed by cyclization to form the imidazo ring.
- Challenges: Use of expensive and sometimes toxic metal catalysts, need for specific ligands, and sometimes harsh conditions.
- Example: Pd-catalyzed amidation of 2-chloro-3-amino-substituted pyridines with amines followed by cyclization yields imidazo[4,5-c]pyridine derivatives, though with limitations on substrate scope and reaction conditions.
Detailed Preparation Methods for this compound
Zinc Triflate-Catalyzed Condensation Method
- Starting Materials: 3,4-Diaminopyridine and substituted aldehydes.
- Catalyst: Zinc triflate (Zn(OTf)2), 30 mol%.
- Solvent: Methanol, reflux conditions.
- Procedure:
- Mix 3,4-diaminopyridine with the aldehyde and zinc triflate in methanol.
- Reflux the mixture until completion (monitored by TLC).
- Cool, filter, and purify the product by chromatography.
- Yields: Good to excellent yields reported, often >70%.
- Advantages: Mild, green chemistry approach with short reaction times and easy workup.
- Limitations: Reaction incomplete in water or other solvents; ethanol, THF, and DMF give poor yields or mixtures.
| Parameter | Details |
|---|---|
| Catalyst | Zinc triflate (30 mol%) |
| Solvent | Methanol |
| Temperature | Reflux (~65 °C) |
| Reaction Time | Few hours |
| Yield | Good to excellent (>70%) |
| Purification | Column chromatography |
One-Pot Tandem SNAr–Reduction–Cyclization Method
- Starting Materials: 2-Chloro-3-nitropyridine, primary amines, substituted aldehydes.
- Solvent: Water-isopropanol (1:1) mixture.
- Procedure:
- Conduct nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine with primary amine at 80 °C for 2 hours.
- Add zinc dust and concentrated HCl to reduce the nitro group to diamine at 80 °C for 45 minutes.
- Add aldehyde and heat at 85 °C for 10 hours to induce cyclization forming the imidazo[4,5-c]pyridine core.
- Extract and purify by silica gel chromatography.
- Yields: Excellent yields reported, often >80%.
- Advantages: One-pot, metal catalyst-free cyclization step, green solvent system, operational simplicity.
- Notes: Polar protic solvents like methanol or ethanol also effective; aprotic solvents less so.
| Step | Conditions | Outcome |
|---|---|---|
| SNAr reaction | 80 °C, H2O-IPA (1:1), 2 h | N-substituted intermediate |
| Reduction | Zn dust, conc. HCl, 80 °C, 45 min | Diamine intermediate |
| Cyclization | Aldehyde, 85 °C, 10 h | Imidazo[4,5-c]pyridine product |
| Yield | - | Excellent (>80%) |
N-Methylation and Cyclization via Pre-Substituted Pyridine
- Starting Materials: Pyridine derivatives with pre-introduced N-methyl groups.
- Key Step: Cyclization with phenylacetic acid or related reagents using N,N'-carbonyldiimidazole (CDI) as coupling agent.
- Conditions: Mild heating (e.g., 60 °C) to complete cyclization.
- Yields: Moderate to good yields (~50-60%).
- Advantages: Regioselective introduction of N1-methyl group, avoids post-cyclization methylation challenges.
- Limitations: Multi-step synthesis with intermediate isolations required.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| N-Methyl pyridine synthesis | Starting from 3-methoxy-2-nitropyridine | Not specified |
| Cyclization | Phenylacetic acid, CDI, 60 °C | ~51 |
| Oxidation | H2O2 | Not specified |
| Chlorination | POCl3 | 54 |
| Final substitution | Nucleophilic displacement | Varies |
Pd- or Cu-Catalyzed Amidation and Cyclization (Less Preferred)
- Starting Materials: 2-Halo-3-amino-substituted pyridines and amines.
- Catalysts: Pd(OAc)2 or Pd2(dba)3 with phosphine ligands; Cu catalysts also used.
- Conditions: Often require inert atmosphere, specific ligands, and bases.
- Yields: Variable, sometimes high but with drawbacks.
- Drawbacks: Expensive catalysts, toxic solvents, longer reaction times, and laborious workup.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Zinc triflate-catalyzed condensation | 3,4-Diaminopyridine + aldehydes, MeOH reflux | Mild, efficient, green catalyst | Limited solvent scope |
| One-pot SNAr–Reduction–Cyclization | 2-Chloro-3-nitropyridine + amine + aldehyde | One-pot, metal-free cyclization | Longer reaction time for cyclization |
| Pre-substituted N-methyl pyridine cyclization | Pyridine derivatives + phenylacetic acid + CDI | Regioselective N1-methylation | Multi-step, moderate yields |
| Pd/Cu-catalyzed amidation | Halopyridines + amines, Pd/Cu catalysts | High regioselectivity | Expensive catalysts, harsh conditions |
Research Findings and Practical Notes
- Zinc triflate is an effective catalyst for condensation reactions leading to imidazo[4,5-c]pyridines, providing good yields in methanol solvent.
- The one-pot tandem SNAr–reduction–cyclization method in aqueous isopropanol is a green and operationally simple approach that avoids metal catalysts in the cyclization step and yields excellent product purity.
- Pre-introduction of the N1-methyl group before cyclization can circumvent selectivity issues encountered in direct alkylation of the imidazo ring but requires additional synthetic steps.
- Pd- and Cu-catalyzed methods, although effective, are less favored due to cost, toxicity, and complexity.
- Solvent choice critically affects yield and purity; protic solvents like methanol and water/isopropanol mixtures are preferred over aprotic solvents.
- Reaction monitoring by TLC, LCMS, and NMR is essential for optimizing yields and purity.
Chemical Reactions Analysis
Types of Reactions: N,
Biological Activity
N,1-Dimethyl-1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on various research findings.
Chemical Structure and Properties
This compound features a fused imidazole and pyridine ring system with the molecular formula . The structural characteristics contribute to its pharmacological properties and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Compounds similar to this compound have shown promising results against various pathogens. For instance, derivatives of imidazo[4,5-b]pyridine have been screened for antitubercular activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 0.8 μmol/L against Mycobacterium tuberculosis .
- Anticancer Properties : The compound has been evaluated for its antiproliferative effects on human cancer cell lines. In vitro studies demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit significant cytotoxicity against a range of cancer types, including glioblastoma and colorectal carcinoma . For example, one study reported a GI50 value of 2.30 μM for a related compound against HCT116 colon cancer cells .
- Enzyme Inhibition : this compound has been studied for its potential to inhibit specific enzymes involved in cancer progression. It has been identified as a dual inhibitor of Aurora-A and FLT3 kinases, which are critical in cell proliferation and survival .
The biological activity of this compound is attributed to its ability to interact with various cellular pathways:
- Binding Affinity : Computational studies suggest that the compound binds effectively to target proteins involved in cancer and infectious diseases. For instance, ligand docking studies have shown promising interactions with residues critical for enzyme function .
- Pharmacokinetics : The compound is characterized by good solubility and stability in biological environments, which enhances its potential as a therapeutic agent .
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:
- Condensation Reactions : Utilizing substituted aromatic aldehydes and appropriate amines.
- Multicomponent Reactions : These approaches allow for the efficient assembly of the imidazo[4,5-c]pyridine scaffold .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound relative to other imidazopyridine derivatives:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Aminoimidazopyridine | Imidazopyridine | Distinct substitution patterns affecting activity |
| 6-Bromoimidazo[4,5-b]pyridine | Halogenated Imidazopyridine | Enhanced antimicrobial properties |
| Imidazo[4,5-c]pyridin-2-one | Related Heterocycle | Identified as a Src kinase inhibitor |
| 2-(Dimethylamino)imidazo[4,5-b]pyridine | Dimethylated Variant | Different pharmacological profiles |
Case Studies
Several studies have reinforced the therapeutic potential of this compound:
- Antitubercular Activity Study : A series of analogs were synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis, demonstrating significant activity that warrants further investigation for drug development .
- Cancer Cell Line Evaluation : Research assessing the antiproliferative effects on multiple human cancer cell lines provided insights into the compound's potential as an anticancer agent .
- Aurora Kinase Inhibition : Studies focusing on the inhibition of Aurora kinases revealed that derivatives could serve as effective tools for cancer therapy by targeting critical pathways involved in tumor growth .
Scientific Research Applications
N,1-Dimethyl-1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic organic compound featuring an imidazo[4,5-c]pyridine structure with a dimethyl substitution at the nitrogen atom in the first position and an amine group at the fourth position. The molecular formula of this compound is C9H10N4. Research indicates that compounds related to it exhibit diverse biological activities, suggesting its potential as a lead compound in drug discovery.
Potential Applications
This compound and its derivatives have potential applications across several fields.
Pharmaceutical Applications
- Drug Discovery The biological profile of this compound suggests its potential as a lead compound in drug discovery. Its structure is significant for synthesizing derivatives with enhanced biological activities or altered physicochemical properties.
- DNA-PK Inhibitors A new class of imidazo[4,5-c]pyridine-2-one DNA-PK inhibitors has been discovered .
Research Applications
- Interaction Studies Interaction studies involving this compound focus on its binding affinity with various biological targets.
- Synthesis of Derivatives Significant for synthesizing derivatives with enhanced biological activities or altered physicochemical properties.
Related Compounds
- Several compounds share structural similarities with this compound.
- 1H-imidazo[4,5-b]pyridine derivatives have been identified as novel antitubercular agents .
- A series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were synthesized and tested for their in vitro antiproliferative activity on various human cancer cell lines .
Biological Activities
Compounds related to this compound exhibit diverse biological activities.
Anticancer Research
Amidino-substituted imidazo[4,5-b]pyridines have been tested for in vitro antiproliferative activity on human cancer cell lines, including glioblastoma, pancreatic adenocarcinoma, colorectal carcinoma, lung carcinoma, acute lymphoblastic leukemia, acute myeloid leukemia, chronic myeloid leukemia, and non-Hodgkin lymphoma cancer cells .
Antitubercular Agents
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structure and Substituent Effects
The imidazo[4,5-c]pyridine scaffold is a simplified variant of the imidazoquinoline system (e.g., imiquimod), which is critical for TLR7/8 agonism. Key comparisons include:
Parent TLR7 Agonist: 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine
- Substituents : N(1)-benzyl, C(2)-butyl, and N(4)-amine.
- Activity : TLR7-specific agonist with EC₅₀ = 1.57 μM; negligible TLR8 activity .
- SAR Insights :
Imidazoquinoline Analogues
- Example: 1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine.
- Activity : EC₅₀ = 0.06 μM (TLR7), demonstrating ~26-fold higher potency than the pyridine-core parent compound .
- Key Difference: The quinoline core’s extended aromatic system enhances binding affinity compared to pyridine derivatives.
N,1-Dimethyl-1H-imidazo[4,5-c]pyridin-4-amine
- Substituents : N(1)-methyl and N(4)-methyl.
- Hypothesized Activity : Likely reduced TLR7 activity due to:
Comparison Table: Structural and Pharmacological Data
Q & A
What are the standard synthetic routes for N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine, and how can reaction conditions be optimized for yield?
Basic:
The synthesis typically involves multi-step reactions starting with chloropyridine derivatives. For example, a related compound (1-(6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)urea) was synthesized via sequential amination, cyclization, and coupling steps using methylamine, nitric acid, and palladium-catalyzed reactions . TLC is critical for monitoring intermediate formation.
Advanced:
Optimization includes adjusting catalysts (e.g., Pd complexes for Buchwald-Hartwig amination) and solvent systems. highlights the use of sodium tert-butoxide and DMF in CuI-catalyzed coupling reactions to introduce arylthio groups. Acid-mediated deprotection (e.g., HCl in dioxane) improves final product purity .
How is pharmacological characterization of this compound performed, particularly for receptor binding?
Basic:
Radioligand binding assays, such as those for corticotropin-releasing factor (CRF1) receptors, employ tritiated analogs (e.g., [³H]SN003) to measure affinity (Ki) and selectivity. Competitive binding studies using membrane preparations and scintillation counting are standard .
Advanced:
Kinetic studies (e.g., association/dissociation rates) and functional assays (e.g., GTPγS binding for G-protein coupling) provide mechanistic insights. Allosteric modulation can be assessed via Schild analysis or fluorescence-based methods, as demonstrated for A3 adenosine receptor derivatives .
What structural characterization techniques are essential for validating imidazopyridine derivatives?
Basic:
Single-crystal X-ray diffraction (e.g., SHELX programs) resolves bond lengths, dihedral angles, and hydrogen bonding (e.g., intramolecular N–H⋯N interactions in imidazopyridines) .
Advanced:
Complementary techniques include DFT calculations to predict electronic properties and NMR relaxation studies to probe conformational dynamics. High-resolution mass spectrometry (HRMS) and HPLC purity analysis (≥95%) are critical for confirming molecular identity .
How can functionalization at specific positions enhance biological activity?
Basic:
Substituents at the 2- and 4-positions (e.g., arylthio, cycloalkyl groups) are introduced via nucleophilic substitution or cross-coupling. For example, 2-adamantyl groups enhance allosteric modulation of A3 receptors .
Advanced:
Regioselective functionalization requires protecting group strategies. details the use of 4-methoxybenzyl (PMB) groups to direct thiol-aryl coupling, followed by TFA deprotection. Computational modeling (e.g., docking at CRF1 receptors) guides rational design .
What analytical methods ensure purity and structural fidelity during synthesis?
Basic:
TLC monitors reaction progress, while recrystallization (ethanol/chloroform mixtures) removes impurities. ¹H/¹³C NMR confirms regiochemistry and substituent orientation .
Advanced:
High-performance LC-MS with charged aerosol detection (CAD) quantifies trace impurities. HRMS (e.g., ESI-TOF) validates molecular formulas, and differential scanning calorimetry (DSC) assesses crystallinity .
What biological targets are associated with imidazopyridine derivatives, and how are SAR studies conducted?
Basic:
Targets include CRF1 receptors (stress disorders) and A3 adenosine receptors (anti-inflammatory applications). Primary assays measure IC50 values in cell lines overexpressing receptors .
Advanced:
Structure-activity relationship (SAR) studies combine parallel synthesis (e.g., 24 derivatives in ) with functional readouts (e.g., cAMP inhibition for CRF1). Metadynamics simulations predict binding poses and guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
